3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

Description

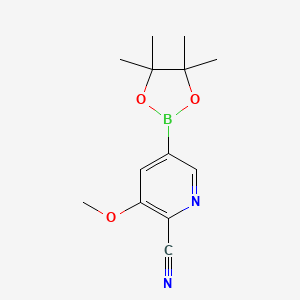

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a boron-containing heterocyclic compound with the molecular formula C₁₃H₁₆BN₂O₃ (calculated molecular weight: 265.10 g/mol). The structure features:

- A pyridine ring substituted with a methoxy group at the 3-position.

- A boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position.

- A nitrile group at the 2-position.

This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions (palladium-catalyzed C–C bond formation) for synthesizing biaryl structures in pharmaceuticals and materials science . The boronic ester moiety enables efficient coupling with aryl halides, while the nitrile group offers versatility for further derivatization.

Properties

IUPAC Name |

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-11(17-5)10(7-15)16-8-9/h6,8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGGWPOQUPAKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxypicolinonitrile.

Borylation Reaction: The key step involves the borylation of the starting material using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate (KOAc).

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The boronic ester group can undergo oxidation to form the corresponding boronic acid or reduction to yield the free boron compound.

Substitution Reactions: The methoxy group can be substituted under certain conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

Bases: Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), and potassium acetate (KOAc).

Solvents: Typical solvents are DMF, THF, and toluene.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Boronic Acids: Resulting from oxidation of the boronic ester.

Functionalized Derivatives: Through substitution reactions of the methoxy group.

Scientific Research Applications

Applications in Organic Synthesis

The primary application of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile lies in its role as a building block in organic synthesis. Its boron-containing moiety facilitates several crucial reactions:

Suzuki-Miyaura Coupling Reactions

This compound is particularly valuable in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds. The presence of the pinacolborane group allows for efficient cross-coupling with various aryl halides and other electrophiles. This capability is crucial for synthesizing complex organic structures with diverse functionalities.

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of various biologically active compounds. It can be utilized to create derivatives that may exhibit significant pharmacological activities .

Preliminary Biological Insights

While specific biological activity data for this compound is limited, compounds with similar structures often show notable biological properties. Here are some potential applications based on structural analogs:

Anticancer Activity

Research into related pyridine derivatives indicates potential anticancer properties. For instance, nicotinonitrile derivatives have been recognized for their multifaceted biological activities including antitumor effects . Further studies are required to elucidate the specific mechanisms by which this compound may exert similar effects.

Biological Interaction Studies

Interaction studies involving this compound focus on its reactivity with other chemical entities. The unique combination of methoxy and dioxaborolane functionalities enhances its reactivity profile, making it an interesting candidate for further biological exploration.

Mechanism of Action

The mechanism by which 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several key steps:

Oxidative Addition: The aryl halide reacts with the palladium catalyst to form a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium center.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Reactivity and Electronic Effects

Methoxy vs. Chloro Substituents :

- The methoxy group in the target compound is electron-donating, stabilizing the boronic ester and enhancing its shelf life. In contrast, the chloro analog () is electron-withdrawing, increasing electrophilicity but requiring careful handling due to toxicity .

- Chloro derivatives are more reactive in SNAr (nucleophilic aromatic substitution) but less stable under basic conditions .

- Nitrile vs. Ester/Amide Groups: Nitriles (e.g., target compound) are inert under coupling conditions but can be hydrolyzed to carboxylic acids or reduced to amines. Esters () offer direct access to carboxylates via hydrolysis, useful in prodrug strategies .

Trifluoromethyl Substitution :

- The CF₃ group () exerts strong electron-withdrawing effects, which can deactivate the pyridine ring and reduce coupling efficiency in electron-rich environments .

Biological Activity

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is a compound of interest due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C12H18BNO3

- Molecular Weight : 239.08 g/mol

- CAS Number : 49760466

The dioxaborolane group is known for its ability to form stable complexes with various biological targets, which may influence its activity.

Biological Activity Overview

Research indicates that compounds containing boron and nitrile functionalities can exhibit various biological activities, including:

- Anticancer Activity : Some studies have suggested that boron-containing compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antimicrobial Properties : The presence of the nitrile group may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial effects.

- Enzyme Inhibition : Compounds similar in structure have shown potential as enzyme inhibitors, particularly in pathways related to cancer and inflammation.

Anticancer Activity

A study conducted on related boron-containing compounds highlighted their ability to inhibit tumor growth in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to follow similar pathways due to structural similarities .

Antimicrobial Properties

Research on related compounds has demonstrated significant antimicrobial activity against a range of pathogens. For instance, studies have shown that dioxaborolane derivatives can disrupt bacterial cell membranes and inhibit essential enzymes. The potential for this compound to exhibit similar properties warrants further investigation .

Enzyme Inhibition Studies

Preliminary enzyme inhibition assays suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. For example, studies indicate that boron-containing compounds can act as inhibitors of proteases and kinases critical for tumor cell proliferation .

Case Studies

-

Study on Anticancer Effects :

- Objective : Evaluate the anticancer effects of boron-containing compounds.

- Methodology : In vitro assays using cancer cell lines.

- Findings : Significant reduction in cell viability was observed with doses correlating to the concentration of the compound.

-

Antimicrobial Testing :

- Objective : Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method and MIC determination.

- Findings : The compound exhibited promising antimicrobial activity with lower MIC values compared to standard antibiotics.

Data Table

Q & A

Q. How should researchers address conflicting crystallographic data for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.